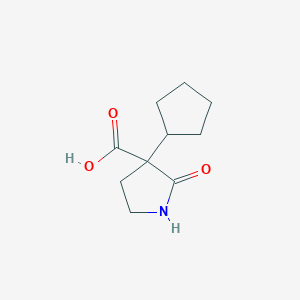

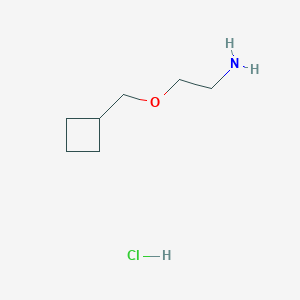

![molecular formula C17H13FN2O3S B2868694 4-(4-ethoxyphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1206990-49-9](/img/structure/B2868694.png)

4-(4-ethoxyphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(4-ethoxyphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide” belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . The 1,2,4-benzothiadiazine-1,1-dioxide ring is known for its various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Synthesis Analysis

The synthesis of benzo[1,4]thiazines, which includes the compound , can be achieved via the ring expansion of 2-aminobenzothiazoles with terminal alkynes under metal–organic framework catalysis . This reaction proceeds readily in the presence of lower catalyst concentration, at lower temperature, and under ligand-free conditions .Molecular Structure Analysis

The molecular structure of the compound is characterized by a 1,2,4-benzothiadiazine-1,1-dioxide ring. Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .Chemical Reactions Analysis

The chemical reactions involving this compound are typically characterized by the addition of compound 1 to polarized systems in the presence of nanosized ZnO . S-alkylation of pyrimidine 1 followed by cyclization with phenacyl bromide, monochloroacetic acid, chloroacetonitrile, and oxalyl chloride affords the desired thiazolo .Scientific Research Applications

Synthesis of β-Lactam Antibiotics

The compound has been utilized in the synthesis of novel N-(4-Ethoxyphenyl) Azetidin-2-ones , which are key intermediates in the production of β-lactam antibiotics . These antibiotics are crucial in treating bacterial infections due to their efficacy in inhibiting cell wall synthesis in bacteria.

Anticancer Agents

The structural motif of the compound is significant in the semi-synthesis of novel anticancer agents like Taxol and Taxotere . These agents play a pivotal role in cancer therapy due to their ability to disrupt cell division by stabilizing microtubule formation, thereby inhibiting cancer cell growth.

Antimicrobial Activity

Derivatives of this compound have shown promising results in antibacterial studies. Specifically, they have been synthesized and evaluated for their potential to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . This is particularly important in the context of rising antibiotic resistance.

Enzyme Inhibition

The compound has been involved in the synthesis of molecules that act as inhibitors of biological pathways. For instance, derivatives have been studied for their role as topoisomerase II alpha inhibitors , which are enzymes involved in DNA replication and cell division, making them targets for anticancer drugs .

Pharmacokinetic Modulation

The compound has been used in the synthesis of molecules with modified pharmacokinetic profiles. This includes altering drug absorption, distribution, metabolism, and excretion characteristics to improve therapeutic efficacy and reduce side effects .

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activities and potential therapeutic applications, given the known activities of the 1,2,4-benzothiadiazine-1,1-dioxide ring . Additionally, the development of more efficient synthesis methods could also be a focus .

properties

IUPAC Name |

4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O3S/c1-2-23-14-6-4-13(5-7-14)20-11-15(10-19)24(21,22)17-8-3-12(18)9-16(17)20/h3-9,11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIBXRNYGZXPDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-ethoxyphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

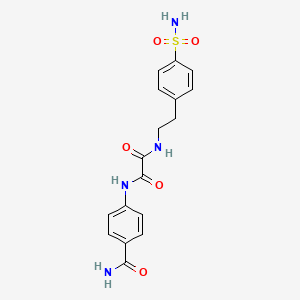

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2868614.png)

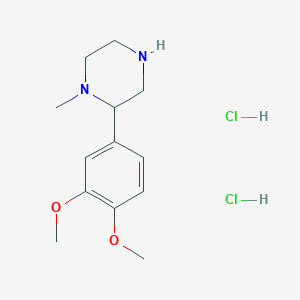

![3-(3-Methoxyphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2868617.png)

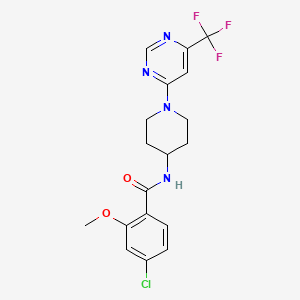

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-dipropylacetamide](/img/structure/B2868618.png)

![N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2868621.png)

![N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2868626.png)

![Ethyl 5-[(2-nitrobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2868628.png)

![4-(cyclohexylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2868630.png)